N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-2-5-16-13(20)7-19-14(10-8-23-9-11(10)18-19)17-15(21)12-4-3-6-22-12/h3-4,6H,2,5,7-9H2,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBHEKAEPHLZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved by reacting appropriate starting materials under controlled conditions, often involving cyclization reactions.
Introduction of the furan-2-carboxamide group: This step may involve coupling reactions using reagents like furan-2-carboxylic acid and appropriate amines.
Final modifications: Additional steps may be required to introduce the propylamino group and other functional groups, often involving amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table compares the structural motifs and functional groups of the target compound with those of two analogs from the literature:
Key Observations :
- The target compound utilizes a thienopyrazole-furan scaffold, which may offer distinct π-π stacking and hydrogen-bonding capabilities compared to the pyridine-pyrazole system in Analog 1 or the furopyridine core in Analog 2.
- Analog 1 incorporates a sulfonamide group, which typically enhances solubility but may reduce membrane permeability relative to the carboxamide in the target compound .
- Analog 2 features fluorine and oxadiazole substituents, which are known to improve metabolic stability and binding affinity in drug design, suggesting areas for optimization in the target molecule .
Physicochemical Properties
Data from Analog 1 provide insights into how structural differences influence physical properties:
Analysis :
- The target compound lacks the sulfonamide group (SO₂) present in Analog 1, which may reduce its polarity and aqueous solubility.
Biological Activity
N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 402.6 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities due to the presence of heteroatoms and functional groups that can interact with various biological targets.
Mechanisms of Biological Activity
Research indicates that compounds containing thieno[3,4-c]pyrazole structures exhibit a range of biological activities:
- Antioxidant Activity : Thieno[3,4-c]pyrazoles have been shown to act as antioxidants. A study demonstrated that derivatives could mitigate oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol, suggesting their potential use in protecting cells from oxidative damage .
- Antimicrobial Properties : Similar compounds have exhibited antimicrobial effects against various pathogens. For instance, thienopyrazole derivatives have shown efficacy against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .
- Enzyme Inhibition : Compounds related to this compound have been investigated for their ability to inhibit specific enzymes. This includes phosphodiesterase inhibitors that may be beneficial in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Antioxidant Effects
In a controlled study involving African catfish (Clarias gariepinus), thieno[3,4-c]pyrazole compounds were administered alongside 4-nonylphenol to assess their protective effects on red blood cells. The results indicated a significant reduction in the percentage of altered erythrocytes when treated with the thieno[3,4-c]pyrazole derivatives compared to the control group exposed solely to the toxic agent (see Table 2).
Table 2: Erythrocyte Alterations
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| 4-Nonylphenol + Thieno Compound | 12 ± 1.03 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
